molecular formula C13H18BrNO3S B6750032 3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide

3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide

Cat. No.: B6750032
M. Wt: 348.26 g/mol
InChI Key: IOSGYIIGMILGPF-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide is an organic compound with a complex structure It contains a bromophenyl group, a sulfonyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide typically involves multiple steps. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with N-(2-methylpropyl)propanamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form covalent bonds with nucleophilic amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide: Similar structure but with the bromine atom in the para position.

    3-(3-chlorophenyl)sulfonyl-N-(2-methylpropyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(3-bromophenyl)sulfonyl-N-(2-ethylpropyl)propanamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide is unique due to the specific positioning of the bromine atom and the sulfonyl group, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-10(2)9-15-13(16)6-7-19(17,18)12-5-3-4-11(14)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSGYIIGMILGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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